1-[4-(2,3,4,5-Tetrahydro-1-benzazepine-1-carbonyl)piperidin-1-yl]prop-2-en-1-one
Description
1-[4-(2,3,4,5-Tetrahydro-1-benzazepine-1-carbonyl)piperidin-1-yl]prop-2-en-1-one is a complex organic compound that belongs to the class of benzazepines Benzazepines are heterocyclic compounds that contain a benzene ring fused to an azepine ring
Properties
IUPAC Name |
1-[4-(2,3,4,5-tetrahydro-1-benzazepine-1-carbonyl)piperidin-1-yl]prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2/c1-2-18(22)20-13-10-16(11-14-20)19(23)21-12-6-5-8-15-7-3-4-9-17(15)21/h2-4,7,9,16H,1,5-6,8,10-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWVSJRRUSUNGTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC(CC1)C(=O)N2CCCCC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(2,3,4,5-Tetrahydro-1-benzazepine-1-carbonyl)piperidin-1-yl]prop-2-en-1-one typically involves multiple steps. One common method starts with the acylation of 3-phenylpropan-1-amine with methyl chloroformate, followed by cyclization using trifluoromethanesulfonic acid (CF3SO3H) . Another approach involves the hydrogenation of 2-aminobenzophenone derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory methods mentioned above, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
1-[4-(2,3,4,5-Tetrahydro-1-benzazepine-1-carbonyl)piperidin-1-yl]prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate (KMnO4).
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: KMnO4 in an acidic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[4-(2,3,4,5-Tetrahydro-1-benzazepine-1-carbonyl)piperidin-1-yl]prop-2-en-1-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[4-(2,3,4,5-Tetrahydro-1-benzazepine-1-carbonyl)piperidin-1-yl]prop-2-en-1-one is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The compound may inhibit or activate these targets, leading to various biological outcomes .
Comparison with Similar Compounds
Similar Compounds
1-Benzazepine: A simpler structure with similar biological activities.
2-Benzazepine: Another isomer with distinct pharmacological properties.
3-Benzazepine: Known for its use in treating cardiovascular diseases.
Uniqueness
1-[4-(2,3,4,5-Tetrahydro-1-benzazepine-1-carbonyl)piperidin-1-yl]prop-2-en-1-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a benzazepine core with a piperidine ring and a prop-2-en-1-one moiety makes it a versatile compound for various applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
